Ethylene glycol bisphosphate

Description

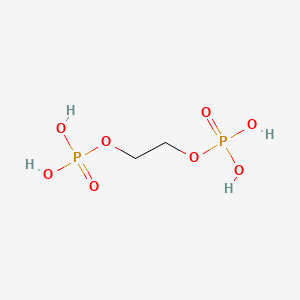

Ethylene glycol bisphosphate (C₂H₄O₈P₂) is a phosphorylated derivative of ethylene glycol, featuring two phosphate groups attached to the ethylene backbone. In this pathway, the ribose moiety of guanosine is metabolized into dihydroxyacetone phosphate (DHAP) and ethylene glycol via intermediates like ribose-1,5-bisphosphate (R15P) and ribulose-1,5-bisphosphate (RuBP). Notably, this pathway diverges from the canonical Rubisco-dependent Calvin cycle, instead utilizing RuBP phosphatase and ribulose-1-phosphate aldolase to generate DHAP and glycolaldehyde, which is reduced to ethylene glycol .

Properties

CAS No. |

763-25-7 |

|---|---|

Molecular Formula |

C2H8O8P2 |

Molecular Weight |

222.03 g/mol |

IUPAC Name |

2-phosphonooxyethyl dihydrogen phosphate |

InChI |

InChI=1S/C2H8O8P2/c3-11(4,5)9-1-2-10-12(6,7)8/h1-2H2,(H2,3,4,5)(H2,6,7,8) |

InChI Key |

ZYQRJZOMRGLPMK-UHFFFAOYSA-N |

SMILES |

C(COP(=O)(O)O)OP(=O)(O)O |

Canonical SMILES |

C(COP(=O)(O)O)OP(=O)(O)O |

Synonyms |

ethylene glycol bisphosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethylene Glycol Bisphosphate vs. Fructose 1,6-Bisphosphate

- This compound : Linear structure with two phosphate groups on a two-carbon backbone (O-PO₃²⁻-CH₂-CH₂-O-PO₃²⁻). Lacks a sugar ring, making it distinct from cyclic bisphosphates.

- Fructose 1,6-bisphosphate (F1,6BP): Cyclic furanose ring with phosphate groups at C1 and C4. A key intermediate in glycolysis and gluconeogenesis, recognized by enzymes like fructose-1,6-bisphosphatase (GlpX) in E. coli .

Structural Impact :

This compound vs. Phosphatidylinositol 4,5-Bisphosphate (PIP₂)

- PIP₂: A phospholipid with inositol headgroup phosphorylated at positions 4 and 3. Central to eukaryotic cell signaling (e.g., PI3Kα pathways) .

Functional and Metabolic Roles

This compound in Archaeal Metabolism

Fructose 1,6-Bisphosphate in Central Metabolism

- Critical in glycolysis (cleavage to DHAP and glyceraldehyde-3-phosphate) and gluconeogenesis (re-synthesis via aldolase).

- Class I/II aldolases distinguish eukaryotes (Schiff-base mechanism) from bacteria/microbes (metal-dependent) .

Physicochemical Properties

| Property | This compound | Fructose 1,6-Bisphosphate | PIP₂ |

|---|---|---|---|

| Solubility | High (polar, non-lipid) | High (hydrophilic) | Low (membrane-bound) |

| Stability | pH-sensitive (phosphate hydrolysis) | Stable in neutral buffers | Degraded by phospholipases |

| Enzymatic Recognition | Archaeal-specific enzymes | Aldolases, phosphatases | Kinases, phospholipases |

This compound

- Synthesized via: Guanosine → Ribose-1-phosphate (R1P) via phosphorylase. R1P → Ribose-1,5-bisphosphate (R15P) via ATP-dependent kinase. R15P → RuBP via isomerase. RuBP → this compound (hypothesized intermediate) and DHAP via phosphatase/aldolase .

Fructose 1,6-Bisphosphate

- Synthesized in gluconeogenesis via fructose-1,6-bisphosphatase (reverse glycolysis).

- Degraded by aldolase in glycolysis .

Q & A

Q. What are the established laboratory synthesis methods for ethylene glycol bisphosphate, and how do reaction conditions influence yield?

this compound (CAS 763-25-7) is synthesized via phosphorylation of ethylene glycol using phosphate donors under controlled conditions. A documented method involves reacting 1,2-ethanediol with phosphorylating agents like POCl₃ in anhydrous environments, followed by hydrolysis to yield the bisphosphate derivative . Catalytic efficiency and purity depend on temperature, stoichiometry, and solvent selection. For instance, trace water can lead to byproducts such as monoesters, necessitating rigorous anhydrous protocols . Enzymatic pathways in extremophiles, such as ribulose-1,5-bisphosphate (RuBP) phosphatase activity, also provide insights into alternative biosynthesis routes .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming phosphate ester linkages and molecular symmetry.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect degradation products (e.g., monoesters or inorganic phosphates) .

- Mass Spectrometry (MS) : For exact mass verification (theoretical m/z = 223.985) and fragmentation pattern analysis .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition observed near 279.7°C .

Q. How does this compound function in microbial metabolic pathways, particularly in extremophiles?

In halophilic archaea like Halobacterium salinarum, this compound intermediates form during nucleoside degradation. The pathway involves enzymatic conversion of ribose-1,5-bisphosphate to glycolaldehyde and dihydroxyacetone phosphate (DHAP), linking nucleotide metabolism to central carbon pathways . This contrasts with glycolysis, where fructose-1,6-bisphosphate is a key regulator .

Q. What safety and handling protocols are critical when working with this compound in laboratory settings?

- Toxicity Limits : Adhere to diethylene glycol/ethylene glycol thresholds (e.g., <0.1% in pharmaceuticals) to avoid nephrotoxicity .

- Chelation Risks : Ethylene glycol derivatives like EGTA can interfere with calcium-dependent assays; use calcium-buffered systems to mitigate artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal conductivity data for this compound-based nanofluids?

Nanofluids containing this compound-functionalized nanoparticles exhibit anomalous thermal conductivity enhancements (up to 40% at 0.3 vol% Cu nanoparticles). Discrepancies arise from particle aggregation, size distribution, and interfacial resistance. Methodological solutions include:

Q. What experimental designs mitigate interference from this compound in calcium-dependent enzymatic assays?

this compound’s structural analogs (e.g., EGTA) are potent calcium chelators. To study calcium-sensitive enzymes (e.g., phosphatidylinositol-4,5-bisphosphate (PIP₂) kinases):

Q. How does this compound compare to fructose-2,6-bisphosphate in regulating starch mobilization in plant models?

Fructose-2,6-bisphosphate (F2,6BP) enhances glycolytic flux by activating pyrophosphate-dependent phosphofructokinase (PPi-PFK), accelerating starch breakdown in bananas . This compound’s role remains less defined but may involve analogous allosteric modulation. Comparative studies require:

- Isothermal Titration Calorimetry (ITC) : To quantify enzyme-binding affinities.

- Transgenic Models : Overexpressing bisphosphate phosphatases to dissect metabolic flux .

Q. What methodological advancements enable tracking this compound degradation in archaeal extremophiles?

- ¹³C Isotopic Labeling : Trace metabolic flux from nucleosides to ethylene glycol via RuBP intermediates.

- Enzyme Activity Assays : Measure RuBP phosphatase and glycolaldehyde reductase activity in Halobacterium lysates .

Q. How can this compound-functionalized nanoparticles improve drug delivery systems?

Bisphosphate groups enhance nanoparticle dispersibility and biocompatibility. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.